molecular formula C14H17ClN2O2 B4747208 4-chloro-2-hydroxy-N'-[(1Z)-3-methylcyclohexylidene]benzohydrazide

4-chloro-2-hydroxy-N'-[(1Z)-3-methylcyclohexylidene]benzohydrazide

Cat. No.: B4747208
M. Wt: 280.75 g/mol
InChI Key: AAEHRGXYRMAMRF-WJDWOHSUSA-N
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Description

4-chloro-2-hydroxy-N’-[(1Z)-3-methylcyclohexylidene]benzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). Hydrazones are widely studied due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 4-chloro-2-hydroxy-N’-[(1Z)-3-methylcyclohexylidene]benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 3-methylcyclohexanone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or acetic acid. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol .

Chemical Reactions Analysis

4-chloro-2-hydroxy-N’-[(1Z)-3-methylcyclohexylidene]benzohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

4-chloro-2-hydroxy-N’-[(1Z)-3-methylcyclohexylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2-hydroxy-N’-[(1Z)-3-methylcyclohexylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi.

Comparison with Similar Compounds

4-chloro-2-hydroxy-N’-[(1Z)-3-methylcyclohexylidene]benzohydrazide can be compared with other similar hydrazone compounds, such as:

  • 4-chloro-N’-[(4-hydroxy-3-nitrobenzylidene)]benzohydrazide
  • 4-chloro-N’-[(4-hydroxy-3-methoxybenzylidene)]benzohydrazide

These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and chemical reactivity.

Properties

IUPAC Name

4-chloro-2-hydroxy-N-[(Z)-(3-methylcyclohexylidene)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c1-9-3-2-4-11(7-9)16-17-14(19)12-6-5-10(15)8-13(12)18/h5-6,8-9,18H,2-4,7H2,1H3,(H,17,19)/b16-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEHRGXYRMAMRF-WJDWOHSUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=NNC(=O)C2=C(C=C(C=C2)Cl)O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC/C(=N/NC(=O)C2=C(C=C(C=C2)Cl)O)/C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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